molecular formula C10H20N2O2 B7918569 N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide

N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide

Cat. No.: B7918569
M. Wt: 200.28 g/mol
InChI Key: WSNWDMHOCRWLEE-JTQLQIEISA-N
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Description

N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide is a chiral piperidine derivative characterized by a stereospecific (S)-configured piperidin-3-yl core. The molecule features a methyl group and an acetamide moiety attached to the piperidine nitrogen, as well as a 2-hydroxyethyl substituent at the 1-position of the piperidine ring.

Properties

IUPAC Name

N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(14)11(2)10-4-3-5-12(8-10)6-7-13/h10,13H,3-8H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNWDMHOCRWLEE-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@H]1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_{2}\text{O}_{2}

The compound features a piperidine ring substituted with a hydroxyethyl group and an N-methylacetamide moiety, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with N-methylacetamide under controlled conditions. Common methods include:

  • Reflux in Ethanol or Methanol : The reaction is often conducted using ethanol or methanol as solvents, allowing for efficient mixing and reaction completion.
  • Continuous Flow Reactors : In industrial settings, continuous flow reactors are employed for large-scale synthesis, enhancing yield and purity through better control over reaction conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, demonstrating its potency .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

The mechanism of action involves interaction with specific molecular targets within microbial cells. The hydroxyl group and nitrogen atom are crucial for binding to biological molecules, potentially inhibiting key enzymes or receptors involved in microbial growth and survival .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

  • Piperidine Derivatives : A study evaluated various piperidine derivatives, highlighting that modifications to the hydroxyethyl substituent can significantly enhance antimicrobial activity .
  • Alkaloid Comparisons : Another study compared alkaloids with similar structures, noting that those with hydroxyl substitutions exhibited improved efficacy against Gram-positive bacteria compared to their non-hydroxylated counterparts .

Applications in Medicine

Given its promising biological activities, this compound is being explored for potential therapeutic applications in treating infections caused by resistant bacterial strains. Ongoing research aims to further elucidate its pharmacological properties and optimize its structure for enhanced efficacy.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds are structurally related to N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide:

Compound Name Key Structural Differences Molecular Weight Synthetic Accessibility Status
This compound Reference compound Not explicitly stated Discontinued Discontinued
(S)-N-Methyl-N-piperidin-3-yl-acetamide Lacks 2-hydroxyethyl group 156.23 g/mol Commercially available Active
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Ethyl group instead of hydroxyethyl; hydroxyimino group Not stated 68–72% yield via two methods Experimental
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide Pyrrolidine ring (5-membered) instead of piperidine 186.25 g/mol Discontinued Discontinued
2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide Chloro and isopropyl substituents; pyrrolidine core Not stated Experimental Experimental

Structural and Functional Analysis

Core Ring Modifications: Piperidine vs. Pyrrolidine: The substitution of piperidine (6-membered ring) with pyrrolidine (5-membered) alters conformational flexibility and steric hindrance. For instance, the pyrrolidine analog (MW 186.25 g/mol) may exhibit reduced metabolic stability compared to the piperidine-based parent compound due to ring strain . Hydroxyethyl vs. Ethyl/Hydroxyimino Groups: The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to the ethyl group in (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide .

The hydroxyimino-containing analog achieved moderate yields (68–72%) via optimized routes, indicating feasible synthesis for derivatives with polar functional groups .

Biological Relevance :

  • Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The hydroxyethyl group in the target compound may improve solubility, a critical factor for bioavailability .
  • Pyrrolidine analogs, while structurally similar, are less prevalent in approved drugs, possibly due to their higher ring strain and metabolic susceptibility .

Preparation Methods

Core Piperidine Intermediate Synthesis

The synthesis begins with the preparation of the (S)-configured piperidine-3-yl scaffold. A common approach involves the stereoselective ring-opening of epoxides or asymmetric hydrogenation of prochiral enamines. For example, (R)-2-methyloxiran-2-yl derivatives (epoxides) are reacted with amines under basic conditions to introduce the hydroxyethyl group while preserving chirality.

Key Reaction Steps :

  • Epoxide Formation : Ethylene oxide or substituted epoxides are used to alkylate piperidine precursors.

  • Stereochemical Control : Chiral catalysts like Jacobsen’s catalyst or enzymatic resolution ensure enantiomeric excess (e.g., ≥98% ee).

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern industrial methods utilize continuous flow reactors to enhance efficiency. Key parameters include:

  • Temperature : 70–80°C for amidation.

  • Residence Time : 2–4 hours for complete conversion.

  • Solvent System : Hydrocarbon-alcohol mixtures improve solubility and reduce side reactions.

Purification Techniques

  • Distillation : Post-reaction mixtures undergo vacuum distillation to remove excess acetic acid and water (100–110°C, ≤1% residual acidity).

  • Column Chromatography : Silica gel with ethyl acetate/cyclohexane eluent isolates the target compound (purity ≥99%).

Stereochemical Analysis and Resolution

Chiral Auxiliaries

Chiral auxiliaries like Evans oxazolidinones or Ellman sulfinamides direct the stereochemistry during piperidine synthesis. For instance, Ellman’s tert-butanesulfinamide enables diastereoselective addition to ketones, yielding the (S)-configured amine.

Kinetic Resolution

Lipase enzymes (e.g., CAL-B) selectively hydrolyze racemic esters, enriching the desired (S)-enantiomer. This method achieves >90% ee in optimized conditions.

Comparative Data on Synthesis Methods

Table 1: Synthesis Route Efficiency

MethodYield (%)Purity (%)Stereoselectivity (ee %)
Epoxide Ring-Opening7899.598
Asymmetric Hydrogenation6598.295
Continuous Flow8599.897

Table 2: Key Reagents and Roles

ReagentRoleSource
Methyl iodideMethylating agent
Acetic anhydrideAcetylating agent
N-MethylmorpholineBase for coupling reactions
Jacobsen’s catalystEpoxide chiral catalyst

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-acetylation or N-oxide formation.

  • Solution : Stoichiometric control (1.0–1.2 eq acetylating agent) and inert atmosphere.

Scalability Limitations

  • Issue : Column chromatography is impractical for large-scale production.

  • Solution : Replace with crystallization using methanol/water mixtures (yield recovery: 92%) .

Q & A

Q. What are the critical safety protocols for handling N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosolization occurs .
  • Storage: Store in a dry, ventilated area at 15–25°C, away from heat, sunlight, and moisture. Ensure containers are tightly sealed to avoid oxidation or hydrolysis .
  • Emergency Measures: In case of inhalation, move to fresh air and administer oxygen if needed. For skin contact, wash with soap and water for 15 minutes. Contaminated clothing must be decontaminated before reuse .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Step 1: Synthesize the piperidine core via reductive amination of 3-aminopiperidine with 2-hydroxyethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 2: Introduce the acetamide group via nucleophilic acyl substitution using methyl chloroacetate, followed by hydrolysis and N-methylation with methyl iodide in DMF .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Compare 1^1H and 13^13C spectra with computational predictions (e.g., ACD/Labs or ChemDraw) to confirm stereochemistry and functional groups .
    • Mass Spectrometry: Use HRMS (ESI+) to verify molecular weight (e.g., [M+H]+ = 229.18 g/mol) and detect impurities .
  • Chromatography: Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and identify degradation products .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathways for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use Gaussian or ORCA to model transition states and activation energies for key steps (e.g., piperidine ring formation). This reduces trial-and-error experimentation .
  • Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, and temperatures for yield improvement .

Q. What strategies mitigate low yields in the coupling of the hydroxyethyl-piperidine moiety with acetamide?

Methodological Answer:

  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for Suzuki-Miyaura coupling, adjusting solvent polarity (DMF vs. THF) to stabilize intermediates .
  • Kinetic Studies: Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps. Adjust stoichiometry (1.2:1 amine:acyl chloride) to favor product formation .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293 for CNS targets) and control compounds. Validate assays with positive controls (e.g., donepezil for acetylcholinesterase inhibition) .
  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to observed variations in IC₅₀ values across studies .

Q. What methodologies resolve contradictions in solubility and stability data across studies?

Methodological Answer:

  • Comparative Analysis: Conduct parallel experiments under standardized conditions (pH 7.4 PBS buffer, 37°C) to isolate variables like ionic strength or light exposure .
  • Statistical Validation: Apply ANOVA or Bayesian inference to assess whether differences are statistically significant or arise from experimental noise .

Q. How can in vitro models be tailored to study this compound’s pharmacokinetics?

Methodological Answer:

  • Permeability Assays: Use Caco-2 cell monolayers to simulate intestinal absorption. Adjust pH (6.5–7.8) to mimic physiological gradients and measure apparent permeability (Papp) .
  • Microsomal Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Calculate half-life (t₁/₂) using nonlinear regression .

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